2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by a sulfonamide-carbamate hybrid structure. The molecule features a 4-chlorophenyl group attached to both the sulfonyl and carbamate moieties, connected via an ethylamino linker. Key structural attributes include:
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-11-1-5-13(6-2-11)19-15(20)23-10-9-18-24(21,22)14-7-3-12(17)4-8-14/h1-8,18H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCIQQCOJMKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate typically involves the following steps:
-
Formation of the Sulfonamide Intermediate
Reactants: 4-chlorobenzenesulfonyl chloride and ethylenediamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
:Reaction: 4-chlorobenzenesulfonyl chloride+ethylenediamine→2-[(4-chlorophenyl)sulfonyl]aminoethylamine
-
Formation of the Carbamate
Reactants: The sulfonamide intermediate and 4-chlorophenyl isocyanate.
Conditions: This reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature.
:Reaction: 2-[(4-chlorophenyl)sulfonyl]aminoethylamine+4-chlorophenyl isocyanate→2-[(4-chlorophenyl)sulfonyl]aminoethyl N-(4-chlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate demonstrate significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives exhibit potent activity against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of the sulfonamide group enhances the biological activity, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
In recent investigations, compounds with similar structural motifs have been screened for anticancer activity. One study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, suggesting that the compound may have potential as an anticancer agent . The mechanism of action is hypothesized to involve inhibition of specific enzymes critical for cancer cell proliferation.
Agricultural Applications
Pesticidal Properties
The compound's sulfonamide structure is also associated with herbicidal and fungicidal activities. Research has demonstrated that derivatives with similar functional groups can effectively inhibit fungal pathogens in crops, offering a potential avenue for developing new agricultural fungicides . The efficacy of these compounds can be compared in terms of their minimum inhibitory concentrations (MICs) against various plant pathogens.
Material Science Applications
Polymer Chemistry
In material science, derivatives of the compound are being explored for their potential use in creating novel polymers with enhanced properties. The incorporation of sulfonamide groups into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant in developing materials for industrial uses where durability is essential .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to enzyme inhibition. The carbamate group can form stable covalent bonds with active site residues, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and related derivatives:
Key Comparisons :
Functional Group Variations: The target compound’s carbamate-sulfonamide duality contrasts with derivatives featuring only one functional group (e.g., ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate ). This hybrid structure may enhance dual-target inhibition. Replacement of the carbamate with a carboxylic acid (2-([(4-chlorophenyl)sulfonyl]amino)propanoic acid ) significantly alters polarity, favoring aqueous solubility but reducing membrane permeability.
Adamantyl incorporation () adds steric bulk, likely improving metabolic stability but reducing solubility.
Structural Complexity and Pharmacokinetics: The benzylimino-linked bis-carbamate () exhibits higher molecular weight and complexity, which may limit bioavailability. Simpler derivatives like ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate prioritize lipophilicity, favoring passive diffusion across biological membranes.
Crystal Packing and Stability: The target compound’s –SNHCOC– planar unit (analogous to ) facilitates intermolecular hydrogen bonding (N–H⋯O), influencing crystalline stability and melting point. Derivatives with non-planar substituents (e.g., adamantyl) may exhibit amorphous solid states.
Biological Activity
2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate, commonly referred to as compound 1, is a sulfonamide derivative with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential cytotoxic effects.
- Molecular Formula: C15H14Cl2N2O4S
- Molecular Weight: 375.25 g/mol
- CAS Number: 47806-88-5
Antibacterial Activity
Research indicates that compounds with a similar structure exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting the folate synthesis pathway. In vitro studies have demonstrated that this compound may exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings suggest that the compound may serve as a lead candidate for developing new antibiotics targeting resistant bacterial strains.
Enzyme Inhibition
The compound's mechanism of action may also involve the inhibition of specific enzymes. Studies have shown that related sulfonamide compounds can inhibit carbonic anhydrase and urease, which are crucial for bacterial survival and proliferation. The potential inhibitory effects of compound 1 on these enzymes warrant further investigation.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase | Competitive | 150 nM |
| Urease | Non-competitive | 200 nM |
Cytotoxicity and Safety Profile
Toxicity assessments are critical for evaluating the safety of new drug candidates. Preliminary studies on human cell lines indicate that compound 1 exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 µg/mL. Further studies are necessary to confirm its safety profile and establish therapeutic windows.
Case Study 1: Antibacterial Efficacy
A study conducted by Leung et al. (2020) synthesized several sulfonamide derivatives, including compound 1, and evaluated their antibacterial efficacy against Chlamydia trachomatis. The results demonstrated that compound 1 significantly reduced chlamydial inclusions in infected cells without exhibiting cytotoxic effects, suggesting its potential as an antichlamydial agent .
Case Study 2: Enzyme Interaction
In another study, docking simulations revealed that compound 1 binds favorably to the active site of urease, indicating potential as a urease inhibitor. This could provide a dual mechanism of action against bacterial pathogens by disrupting both metabolic pathways and structural integrity .
Q & A
Q. Basic
- NMR Spectroscopy : Use - and -NMR to confirm the sulfonamide and carbamate moieties. Key signals include the sulfonyl-linked NH (~10–12 ppm in -NMR) and carbamate carbonyl (~150–155 ppm in -NMR) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting hydrolytic byproducts .
- FT-IR : Confirm functional groups via stretches for sulfonamide (S=O at ~1350–1150 cm) and carbamate (C=O at ~1700 cm) .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., HCl, isocyanates) .
- Waste Disposal : Quench reactive intermediates (e.g., unreacted isocyanates) with aqueous ethanol before disposal .
How do electron-withdrawing substituents on the chlorophenyl rings influence reactivity?
Advanced
The 4-chlorophenyl groups enhance electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., hydrolysis). Computational studies (DFT) can map electron density to predict reaction sites. For experimental validation, compare hydrolysis rates of derivatives with varying substituents (e.g., 4-F vs. 4-NO) using kinetic assays .
How can contradictions in solvent-dependent reaction yields be resolved?
Advanced
Employ Design of Experiments (DoE) to systematically vary solvents, temperatures, and catalysts. For example:
- Use a central composite design to optimize solvent polarity (e.g., from toluene to DMSO).
- Analyze response surfaces to identify non-linear relationships between variables and yield .
- Validate models with confirmatory runs and statistical tools (e.g., ANOVA) .
What intermolecular interactions dictate its crystal packing?
Advanced
Single-crystal X-ray diffraction reveals:
- N–H⋯O Hydrogen Bonds : Stabilize layers between sulfonamide NH and carbamate carbonyl groups.
- C–H⋯π Interactions : Contribute to stacking along the crystallographic axis.
Compare with structurally analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to assess how halogen substitution affects lattice energy .
What mechanistic insights exist for its hydrolysis pathways?
Advanced
Under acidic/basic conditions:
- Base-Catalyzed Hydrolysis : The carbamate cleaves via nucleophilic attack by hydroxide, forming 4-chloroaniline and a sulfonamide-alcohol. Monitor intermediates by -NMR or inline IR .
- pH Rate Profiles : Construct profiles to identify rate-determining steps. For example, plot hydrolysis rate vs. pH to distinguish between specific acid/base catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
